molecular formula C19H20N2O3S B2490441 (E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850903-22-9

(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2490441
CAS No.: 850903-22-9
M. Wt: 356.44
InChI Key: ZWVNRJAXMINSHI-FMQUCBEESA-N
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Description

(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound designed for research applications. It features a benzothiazole core linked to a dimethoxybenzamide group via a hydrazone bridge, a structural motif prevalent in the development of bioactive molecules . The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties and its ability to interact with various biological targets . This specific compound belongs to a class of molecules investigated for their potential in several research areas. Benzo[d]thiazole-hydrazone analogues have been reported to exhibit significant inhibitory activity against enzymes like H+/K+ ATPase, making them interesting candidates for gastrointestinal research . Furthermore, structurally related benzothiazole hybrids have demonstrated promising anti-proliferative activity in cancer research. For instance, similar compounds have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology, showing efficacy in cell-based studies . The incorporation of the dimethoxybenzamide moiety is a common strategy to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to target sites . Researchers can utilize this compound as a key intermediate or a novel chemical entity for probing biological mechanisms, structure-activity relationship (SAR) studies, and hit-to-lead optimization campaigns in drug discovery. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,6-dimethoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-11-9-12(2)17-15(10-11)25-19(21(17)3)20-18(22)16-13(23-4)7-6-8-14(16)24-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVNRJAXMINSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=C(C=CC=C3OC)OC)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole intermediate, which is then coupled with a benzamide derivative. Key steps include:

    Formation of the Benzo[d]thiazole Intermediate: This involves the reaction of 3,4,6-trimethylbenzo[d]thiazole with appropriate reagents under controlled conditions.

    Coupling Reaction: The benzo[d]thiazole intermediate is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Benzothiazole derivatives are widely studied for their potential therapeutic effects. Research indicates that (E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide may exhibit:

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition .
  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated significant antibacterial activity, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : The structural features of this compound may allow it to modulate inflammatory pathways, offering potential therapeutic benefits in diseases characterized by chronic inflammation.

Material Science

In material science, this compound can be utilized to develop new materials with enhanced properties:

  • Dyes and Pigments : The unique chromophoric structure of this compound makes it suitable for applications in dye chemistry, where it can be used to synthesize colorants with specific absorption characteristics.
  • Polymer Chemistry : Its reactive functional groups allow for incorporation into polymer matrices, potentially leading to materials with improved thermal stability and mechanical properties.

Case Studies

Several studies have highlighted the biological significance of this compound:

  • Thiazole Derivatives as Antitumor Agents : A study demonstrated that modifications at the N-aryl amide group significantly enhanced antitumor activity against specific cancer cell lines. The research indicated that structural variations could lead to improved efficacy in targeting cancer cells .
  • Hybrid Compounds : Research on hybrid compounds combining thiazole moieties with other functional groups revealed promising results in terms of leishmanicidal activity and low cytotoxicity against mammalian cells. This suggests that this compound could be a candidate for further exploration in hybrid drug development strategies .

Mechanism of Action

The mechanism of action of (E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzamide: Shares the benzamide core but lacks the benzo[d]thiazole moiety.

    3,4,6-Trimethylbenzo[d]thiazole: Contains the benzo[d]thiazole structure but without the benzamide substitution.

Uniqueness

(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality as both a benzamide and a benzo[d]thiazole derivative makes it a versatile compound for various applications.

Biological Activity

(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves:

  • Formation of Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Substitution Reactions : The introduction of methoxy groups at the 2 and 6 positions is crucial for enhancing biological activity.
  • Formation of the Ylidene Linkage : The final step involves the condensation of the benzothiazole derivative with 2,6-dimethoxybenzaldehyde under basic conditions to yield the desired compound.

Antimicrobial Activity

Benzothiazole derivatives have shown significant antimicrobial properties. Research indicates that this compound exhibits inhibitory effects against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. This compound may inhibit cell proliferation by targeting key enzymes involved in cancer cell metabolism. For instance, it has been reported that compounds with similar structures can inhibit chitin synthesis in pests like Chilo suppressalis, indicating potential applications in both agriculture and oncology.

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory activity, which is common among benzothiazole derivatives. It may exert this effect by modulating inflammatory pathways or inhibiting pro-inflammatory cytokines.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It could interact with cellular receptors that regulate various physiological processes.
  • DNA Binding : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
Anti-inflammatoryModulation of cytokine release

Case Study: Anticancer Activity

In a study focusing on similar benzothiazole derivatives, it was found that modifications at the aromatic rings significantly enhanced anticancer activity against various cancer cell lines. The introduction of electron-donating groups improved efficacy by increasing hydrophobicity and facilitating better interaction with cellular targets.

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